N(3)-Allylthymidine

CNS depressant sleep prolongation nucleoside pharmacology

N(3)-Allylthymidine (N3-ATd, CAS 103951-14-0) is a synthetic thymidine analog characterized by an allyl group substitution at the N3 position of the pyrimidine base. This modification categorizes it within a unique class of N3-substituted nucleosides that exhibit distinct pharmacological properties, notably central nervous system (CNS) depressant effects that quantitatively surpass those of the unmodified parent compound, thymidine.

Molecular Formula C13H18N2O5
Molecular Weight 282.29 g/mol
CAS No. 103951-14-0
Cat. No. B035274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN(3)-Allylthymidine
CAS103951-14-0
SynonymsN(3)-allylthymidine
Molecular FormulaC13H18N2O5
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)N(C1=O)CC=C)C2CC(C(O2)CO)O
InChIInChI=1S/C13H18N2O5/c1-3-4-14-12(18)8(2)6-15(13(14)19)11-5-9(17)10(7-16)20-11/h3,6,9-11,16-17H,1,4-5,7H2,2H3/t9-,10+,11+/m0/s1
InChIKeyFDFUWYFRQHCDMI-HBNTYKKESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring N(3)-Allylthymidine (CAS 103951-14-0): A Specialized N3-Modified Nucleoside for CNS Research & DNA Cross-Linking


N(3)-Allylthymidine (N3-ATd, CAS 103951-14-0) is a synthetic thymidine analog characterized by an allyl group substitution at the N3 position of the pyrimidine base [1]. This modification categorizes it within a unique class of N3-substituted nucleosides that exhibit distinct pharmacological properties, notably central nervous system (CNS) depressant effects that quantitatively surpass those of the unmodified parent compound, thymidine [2]. Beyond pharmacology, its terminal alkene functionality establishes its role as a critical synthon for constructing interstrand cross-links (ICLs) in DNA, serving as a defined chemical probe for DNA repair studies [3].

Why N(3)-Allylthymidine Cannot Be Replaced by Generic Thymidine or Simple Alkyl Analogs


The N3-allyl modification is not a generic substitution. Direct comparative studies demonstrate that N3-allylthymidine (N3-ATd) and its parent, thymidine (Td), are pharmacologically distinct. While both potentiate pentobarbital-induced sleep, N3-ATd exhibits a greater magnitude of CNS depressant effect than Td itself [1]. Furthermore, the allyl group's unsaturated character is structurally and functionally distinct from saturated N3-alkyl analogs (e.g., methyl, ethyl, propyl), which fail to underpin the same spectrum of downstream synthetic chemistry. Specifically, the terminal alkene is essential for cross-metathesis and ring-closing metathesis reactions used to construct defined DNA interstrand cross-links, a capacity absent in simple alkyl-substituted thymidines [2].

Quantitative Evidence Differentiating N(3)-Allylthymidine from Analogs


Potentiation of Pentobarbital Sleeping Time: N3-ATd vs. Thymidine

In a head-to-head in vivo study, both N3-allylthymidine (N3-ATd) and its parent compound thymidine (Td) potentiated pentobarbital (PB)-induced sleep, but the effect of N3-ATd was quantitatively greater. The study concludes that the N3-allylated compounds exert 'more directly depressant effects on the CNS than the parent compounds' [1].

CNS depressant sleep prolongation nucleoside pharmacology

Selective Lack of Hypnotic Activity Distinguishes Allyl from Benzyl/Xylyl Derivatives

A comparative pharmacological evaluation of nine N3-substituted thymidine derivatives revealed that the allyl derivative (N3-ATd) does not possess direct hypnotic activity. This is in direct contrast to N3-benzylthymidine and its xylyl isomers, which induced measurable mean sleeping times of 61, 30, 48, and 45 minutes, respectively, at a 2.0 µmol/mouse dose [1].

hypnotic activity structure-activity relationship N3-substituted thymidine

Potency Comparison Across N3-Substituted Thymidines: Pentobarbital Sleep Prolongation

The same comparative study established that N3-allylthymidine, along with all other N3-substituted thymidines tested (compounds 2-10, including methyl, ethyl, propyl, and benzyl derivatives), significantly prolonged pentobarbital-induced sleeping time at a 2.0 µmol/mouse dose [1]. This confirms the allyl analog is part of a broader class of active CNS depressants, but with the distinct pharmacodynamic signature (sleep potentiation without hypnosis) described above.

pentobarbital potentiation CNS depression N3-alkyl thymidine

Synthetic Utility for Site-Specific Interstrand Cross-Link Construction

The terminal alkene of N3-allylthymidine serves as a specific chemical handle for cross-metathesis, enabling the synthesis of N3-thymidine-alkylene-N3-thymidine dimers. These dimers are essential building blocks for assembling oligonucleotides containing structurally defined interstrand cross-links (ICLs) [1]. Alternative saturated alkyl analogs cannot participate in this critical C-C bond-forming step, forcing users to rely on alternative, often less efficient, synthetic routes [2].

DNA repair interstrand cross-link solid-phase synthesis

Optimal Application Scenarios for N(3)-Allylthymidine Based on Evidence


In Vivo Pharmacological Studies on Central Nervous System Depression

For laboratories investigating the role of nucleoside receptors in sleep modulation, N3-allylthymidine serves as a high-potency probe for pentobarbital-induced sleep prolongation without the confounding factor of direct hypnotic activity, a key differentiator from benzyl and xylyl analogs [1][2].

Synthesis of Defined DNA Interstrand Cross-Link (ICL) Substrates

This compound is the optimal starting material for constructing N3-thymidine-alkylene-N3-thymidine dimers via cross-metathesis. The resulting dimers are incorporated into oligonucleotides to create site-specific ICLs, which are essential for studying the mechanistic details of DNA repair pathways such as nucleotide excision repair (NER) and the Fanconi anemia (FA) pathway [3].

Structure-Activity Relationship (SAR) Studies on N3-Modified Nucleosides

As a member of the N3-substituted series with a distinct electronic (unsaturated allyl) and steric profile, this compound is a critical comparator for SAR studies. Its inability to induce direct hypnosis, despite potent sleep-potentiation activity, provides a well-defined reference point when evaluating novel N3-substituted thymidine analogs for CNS pharmacology [2].

Negative Control for Hypnotic Activity in N3-Substituted Series

In experimental setups screening for sleep-inducing nucleoside analogs, N3-allylthymidine can be deployed as a categorically inactive negative control for hypnotic endpoints, while remaining an active positive control for the potentiation of chemically-induced sleep. This dual control capability simplifies experimental design and conserves resources [1].

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